![molecular formula C19H22N4O3S B2633425 1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377060-18-9](/img/structure/B2633425.png)
1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly referred to as the NITD008 molecule and has been the focus of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated the synthesis of thiadiazepino-fused purine diones, involving complex chemical reactions starting from 1,3-dimethyl purine dione derivatives, showcasing the compound's role in creating new heterocyclic systems (Hesek & Rybár, 1994). This work highlights the chemical versatility and potential for creating pharmacologically relevant structures.
- Further studies have expanded on synthetic methodologies to access new derivatives of the compound, incorporating elements like selenium and thiadiazolyl groups, indicating a broad interest in diversifying the chemical space for enhanced biological activities (Gobouri, 2020).
- The compound's ability to form mixed ligand-metal complexes has been explored, suggesting its utility in coordination chemistry and potential applications in materials science or as a ligand in metal-mediated reactions (Shaker, 2011).
Biological Activity and Pharmacological Potential
- Research into the structure-affinity relationship of derivatives of the compound for serotonin receptors has provided insights into the potential for therapeutic applications in neurological disorders. Modifications of the purine moiety have been shown to affect the affinity for serotonin receptors, which could inform drug design efforts targeting mental health conditions (Żmudzki et al., 2015).
Chemical Properties and Reactions
- The reactivity and functionalization of the compound have been the subject of studies aiming to construct complex heterocyclic systems. These investigations provide valuable knowledge on the chemical behavior of purine dione derivatives, enabling the development of new synthetic routes for pharmacologically active compounds (Dotsenko et al., 2012).
properties
IUPAC Name |
1,3-dimethyl-8-(2-oxopropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13(24)12-27-18-20-16-15(17(25)22(3)19(26)21(16)2)23(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCYWEAWKWACTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione |
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